4,4'-Bis(triphenylsilyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl (hereafter referred to as BTPB) is the exciton concentration in organic light-emitting diodes (OLEDs) . The compound interacts with the exciton concentration to influence the excimer emission of the material .
Mode of Action
BTPB interacts with its target by influencing the excimer emission of the material . This interaction is affected by temperature, exciton concentration, and electron transportation layers . The introduction of spiro-annulated triphenylamine/carbazole moieties on BTPB increases the HOMO energy levels, facilitating hole injection from the nearby hole-transporting layer .
Biochemical Pathways
BTPB affects the photoluminescence and electroluminescence spectra of the material in which it is used . These spectra are crucial for the functioning of OLEDs, influencing their efficiency and spectral range .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of BTPB, we can discuss its chemical properties . BTPB has a molecular weight of 671.01 and a linear formula of C48H38Si2 . .
Result of Action
The result of BTPB’s action is the development of sunlight-like and warm-light white OLEDs with high efficiency and wide-range spectra . The devices developed using BTPB exhibited an excellent spectra overlap ratio of 82.9% with sunlight .
Action Environment
The action of BTPB is influenced by environmental factors such as temperature and the concentration of excitons . These factors can affect the excimer emission of the material and, consequently, the performance of the OLEDs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl are not widely documented, the general approach involves scaling up
Properties
IUPAC Name |
triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMQGXHWZCRFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304986 |
Source
|
Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18826-13-6 |
Source
|
Record name | NSC168712 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.